Product packaging for 6-Chloroquinoline-4-carbohydrazide(Cat. No.:)

6-Chloroquinoline-4-carbohydrazide

Cat. No.: B11884365
M. Wt: 221.64 g/mol
InChI Key: MZFZOWCHEVNLAL-UHFFFAOYSA-N
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Description

6-Chloroquinoline-4-carbohydrazide ( 41874-23-1) is a heterocyclic organic compound with the molecular formula C10H8ClN3O and a molecular weight of 221.64 g/mol . This chemical serves as a versatile synthetic intermediate and key building block in medicinal chemistry and drug discovery research. The structure combines a 6-chloroquinoline scaffold, a privileged structure in pharmacology, with a reactive carbohydrazide functional group . The carbohydrazide moiety is a valuable precursor for the synthesis of various derivatives, including heterocyclic systems, making it useful for creating libraries of compounds for biological screening . Researchers utilize this compound in the development of potential therapeutic agents, leveraging the quinoline core's known interactions with biological targets. As a reagent, it is strictly for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClN3O B11884365 6-Chloroquinoline-4-carbohydrazide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

6-chloroquinoline-4-carbohydrazide

InChI

InChI=1S/C10H8ClN3O/c11-6-1-2-9-8(5-6)7(3-4-13-9)10(15)14-12/h1-5H,12H2,(H,14,15)

InChI Key

MZFZOWCHEVNLAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Cl)C(=O)NN

Origin of Product

United States

Synthetic Strategies and Methodologies for 6 Chloroquinoline 4 Carbohydrazide and Analogues

Classical Synthetic Approaches for Quinoline-4-carbohydrazides and Related Scaffolds

Traditional methods for synthesizing the quinoline (B57606) ring system have been well-established for over a century and continue to be valuable tools in organic synthesis. These approaches often serve as the foundation for producing the necessary quinoline-4-carboxylic acid or ester precursors required for the final conversion to the desired carbohydrazide (B1668358).

Gould–Jacobs Cyclization Pathways for Quinoline Ring Formation

The Gould-Jacobs reaction is a versatile method for the synthesis of quinolines, particularly 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgmdpi.com This reaction involves the condensation of an aniline (B41778) with an ethoxymethylenemalonic ester. jasco.ro The initial step is a Michael-type addition of the aniline to the double bond of the malonic ester, followed by the elimination of ethanol (B145695) to form an anilidomethylenemalonic ester intermediate. jasco.ro This intermediate then undergoes a thermal intramolecular cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgyoutube.com Subsequent hydrolysis of the ester group and decarboxylation leads to the formation of a 4-hydroxyquinoline. wikipedia.org

The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors, which can lead to a mixture of products when using asymmetrically substituted anilines. mdpi.com The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org

Table 1: Key Features of the Gould-Jacobs Reaction
FeatureDescription
Reactants Aniline and an alkoxymethylenemalonic ester or acylmalonic ester. wikipedia.org
Intermediate Anilidomethylenemalonic ester. wikipedia.orgjasco.ro
Product 4-Hydroxy-3-carboalkoxyquinoline, which can be further converted to 4-hydroxyquinoline. wikipedia.org
Key Transformation Thermal intramolecular cyclization. jasco.ro
Regioselectivity Controlled by steric and electronic factors of the aniline substituent. mdpi.com

Pfitzinger Reaction Applications for Quinoline-4-Carboxylic Acid Precursors

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism begins with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate. wikipedia.orgijsr.net This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently rearranges to an enamine. wikipedia.org The enamine then undergoes cyclization and dehydration to yield the final substituted quinoline-4-carboxylic acid. wikipedia.org

A notable application of this reaction is the synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid by reacting isatin with 4-bromoacetophenone in refluxing ethanol under basic conditions. nih.govacs.org The Pfitzinger reaction is a powerful tool, though its use can be limited by the stability of functional groups on the isatin starting material under the required basic conditions. nih.gov To address this, modifications to the original Pfitzinger reaction have been developed. researchgate.net For instance, an improved method allows for the direct synthesis of quinoline-4-carboxylic esters in a one-step process under milder conditions using TMSCl. thieme-connect.com

Table 2: Pfitzinger Reaction Overview
AspectDescription
Reactants Isatin and a carbonyl compound. wikipedia.orgresearchgate.net
Conditions Basic conditions (e.g., potassium hydroxide). wikipedia.org
Key Intermediate Keto-acid formed from isatin hydrolysis. wikipedia.orgijsr.net
Product Substituted quinoline-4-carboxylic acids. wikipedia.org
Variations Halberkann variant using N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Condensation Reactions of Quinoline Esters or Carboxylic Acids with Hydrazine (B178648) Hydrate (B1144303)

The final step in the synthesis of 6-chloroquinoline-4-carbohydrazide involves the condensation of a suitable quinoline-4-carboxylic acid ester or the carboxylic acid itself with hydrazine hydrate. This is a common and straightforward method for the formation of hydrazides.

For example, the synthesis of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) is achieved by treating the corresponding ethyl ester with hydrazine hydrate in boiling ethanol. nih.govacs.org The ester, in turn, is prepared from the carboxylic acid by heating it in absolute ethanol with a catalytic amount of concentrated sulfuric acid. nih.govacs.org This two-step process, starting from the carboxylic acid, is a widely used strategy.

Oxidative Annulation Strategies in Quinoline Synthesis

Oxidative annulation has emerged as a powerful and atom-economical strategy for the synthesis of quinolines. These methods often involve C-H bond activation and the formation of new C-C and C-N bonds in a single step.

One such approach involves the copper-catalyzed [4 + 1 + 1] annulation of sulfoxonium ylides with anthranils, utilizing dioxygen as the oxidant to produce 2,3-diaroylquinolines. mdpi.com Another strategy is the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines. researchgate.net

Furthermore, transition-metal-catalyzed C-H functionalization of pyridines has been developed for quinoline synthesis. For instance, rhodium(III)-catalyzed oxidative annulation of functionalized pyridines with two alkyne molecules proceeds via a cascade C-H activation of the pyridine (B92270) ring, using Cu(OAc)₂ as an oxidant. acs.org These modern methods offer direct and efficient routes to highly substituted quinolines that might be difficult to access through classical methods.

Advanced and Sustainable Synthetic Methodologies

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. Microwave-assisted synthesis has become a prominent technique in this regard, offering several advantages over conventional heating methods.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has been successfully applied to various steps in the synthesis of quinoline derivatives, including the formation of the quinoline core and subsequent functionalization. researchgate.net The primary benefits of using microwave heating are a dramatic reduction in reaction times and often an increase in product yields. jasco.roresearchgate.net

For instance, the Gould-Jacobs reaction, which traditionally requires high temperatures and long reaction times, can be significantly accelerated using microwave irradiation. jasco.roresearchgate.net Studies have shown that by carefully controlling the temperature and reaction time under microwave conditions, the yield of the desired quinoline product can be optimized while minimizing degradation. jasco.ro Similarly, the synthesis of quinoline-4-carboxylic acid derivatives via a one-pot, three-component reaction has been efficiently carried out using microwave irradiation, offering advantages such as higher yields, easier work-up, and the avoidance of hazardous organic solvents. researchgate.net

The application of microwave-assisted synthesis has also been extended to the preparation of 4-phenoxyquinoline derivatives through the SNAr reaction of 4,7-dichloroquinoline (B193633) with phenols, using an ionic liquid as a green solvent. nih.gov This highlights the potential of combining microwave technology with other green chemistry principles to develop more environmentally friendly synthetic routes.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoline N-Oxides and 2-Acetoxyquinolines
Product TypeConventional HeatingMicrowave Heating
N-oxide compounds 9-11 hours, 38-67% yield30-40 minutes, 57-84% yield
2-acetoxyquinoline derivatives 4 hours, 40-80% yield15-35 minutes, 60-100% yield

Data sourced from a study on the synthesis of novel quinoline derivatives. lew.ro

One-Pot Synthetic Approaches for Quinoline Nuclei

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of reduced waste, time, and cost. Several one-pot methods have been developed for the synthesis of the quinoline nucleus, which can be subsequently converted to the target carbohydrazide.

A notable one-pot approach is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. For instance, a highly effective one-pot Friedländer quinoline synthesis utilizes the reduction of o-nitroarylcarbaldehydes to o-aminoarylcarbaldehydes with iron in the presence of catalytic aqueous HCl, followed by an in-situ condensation with aldehydes or ketones to produce mono- or di-substituted quinolines in high yields. nih.govmdpi.com Another strategy involves a metal-free, multi-step reaction between acenaphthoquinone and various 1,3-diketones in the presence of primary aliphatic and benzylic alcohols, which act as both solvent and nucleophile. nih.govchemicalbook.com

Catalysis plays a crucial role in these one-pot syntheses. Iron(III) chloride hexahydrate has been employed to catalyze the reaction of anilines with 1,3-propanediol (B51772) and tetrachloromethane under inert atmosphere to yield quinolines. chemicalbook.com Furthermore, nanocatalysts are gaining prominence due to their high efficiency and recyclability, aligning with green chemistry principles. nih.gov

Application of Green Chemistry Principles in Quinoline Carbohydrazide Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of quinoline derivatives. nih.gov This includes the use of environmentally benign solvents, catalysts, and energy-efficient reaction conditions.

A straightforward and green method for the synthesis of carbohydrazides involves the reaction of the corresponding ester with hydrazine hydrate. For a closely related compound, 6-chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide, the synthesis was achieved by refluxing ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (B1227902) with hydrazine hydrate in ethanol. mdpi.com This method is advantageous as ethanol is a relatively green solvent, and the work-up simply involves the addition of ice-water to precipitate the product. mdpi.com The use of water as a solvent is another key aspect of green chemistry, and some multi-component reactions for the synthesis of quinoline derivatives have been successfully carried out in aqueous media. ajgreenchem.com

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. rsc.org The development of solvent-free reaction conditions further enhances the green credentials of synthetic protocols. ekb.eg

Strategic Derivatization of this compound and Related Scaffolds

The carbohydrazide functional group in this compound is a versatile handle for a wide array of chemical transformations, allowing for the strategic construction of diverse molecular libraries.

Formation of Schiff Bases via Condensation with Aldehydes

The condensation reaction between the hydrazide moiety of this compound and various aldehydes readily forms Schiff bases, also known as imines or azomethines (-C=N-). ekb.egresearchgate.netnih.gov These reactions are typically carried out under reflux conditions in a suitable solvent like ethanol. ekb.eg

Schiff bases derived from quinoline-3-carbohydrazide (B3054276) have been synthesized by reacting it with aldehydes such as 2-nitrobenzaldehyde (B1664092) and 2-chlorobenzaldehyde. mdpi.comresearchgate.net The resulting Schiff base ligands can coordinate to metal ions through the azomethine nitrogen and carbonyl oxygen. mdpi.com The versatility of this reaction allows for the introduction of a wide range of substituents by varying the aldehyde component, thereby enabling the fine-tuning of the physicochemical and biological properties of the final compounds.

Aldehyde ReactantResulting Schiff Base MoietyReference
Substituted BenzaldehydesN'-(substituted benzylidene)quinoline-6-carbohydrazides nih.gov
2-NitrobenzaldehydeN'-(2-nitrobenzylidene)quinoline-3-carbohydrazide mdpi.comresearchgate.net
2-ChlorobenzaldehydeN'-(2-chlorobenzylidene)quinoline-3-carbohydrazide mdpi.comresearchgate.net
2,4-DihydroxybenzaldehydeN'-(2,4-dihydroxybenzylidene)quinoline-3-carbohydrazide mdpi.comresearchgate.net
Various Aromatic AldehydesVariously substituted Schiff bases ekb.egresearchgate.netnih.gov

Hybridization with Other Heterocyclic Scaffolds (e.g., Pyrazole, Oxadiazole, Triazole, Pyrimidine (B1678525), Thiazole)

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. The this compound scaffold has been successfully hybridized with various other heterocyclic rings to create novel chemical entities.

Pyrazole: Pyrazole-quinoline hybrids have been synthesized through one-pot multicomponent reactions. asianpubs.orgbldpharm.comekb.eg For instance, a base-catalyzed cyclocondensation reaction can be employed to generate these hybrid structures. asianpubs.orgbldpharm.com The synthesis of 1-(7-chloroquinolin-4-yl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has been reported, which can be a precursor for further derivatization. chemicalbook.com

Oxadiazole: The carbohydrazide moiety can be cyclized to form a 1,3,4-oxadiazole (B1194373) ring. This is often achieved by reacting the carbohydrazide with reagents like carbon disulfide in an alkaline medium. nih.gov The synthesis of 1,3,4-oxadiazole-quinoxaline hybrids has been reported, demonstrating the feasibility of creating such fused systems. nih.govresearchgate.net These methods can be adapted to synthesize this compound-oxadiazole hybrids.

Triazole: Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition, is a highly efficient method for synthesizing 1,2,3-triazole-based hybrids. nih.gov Novel series of 1,2,3-triazole-based polyaromatic compounds containing a chloroquinoline moiety have been synthesized using this methodology. nih.govnih.gov These syntheses often involve the conversion of a suitable precursor to an azide, which is then reacted with a terminal alkyne.

Pyrimidine: Hybrid molecules containing both quinoline and pyrimidine rings have been synthesized. mdpi.comasianpubs.org For example, N'-(7-chloroquinolin-4-yl)-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide derivatives were synthesized via a three-step reaction starting from a Biginelli reaction. nih.govnih.gov This demonstrates a viable pathway to link the quinoline carbohydrazide core with a pyrimidine ring.

Thiazole (B1198619): The hybridization of quinoline with thiazole has also been explored. nih.gov While specific examples starting directly from this compound are less common in the literature, the general strategies for forming thiazole rings can be applied. For instance, the synthesis of novel quinazoline (B50416)–thiazole hybrids has been reported, indicating the chemical compatibility of these two heterocyclic systems. ekb.eg

Heterocyclic ScaffoldSynthetic StrategyReference
PyrazoleOne-pot multicomponent reaction, cyclocondensation chemicalbook.comasianpubs.orgbldpharm.comekb.egresearchgate.net
OxadiazoleCyclization of carbohydrazide with carbon disulfide nih.govnih.gov
TriazoleCopper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry) nih.govnih.govnih.gov
PyrimidineMultistep synthesis involving Biginelli reaction mdpi.comasianpubs.orgnih.govnih.gov
ThiazoleGeneral thiazole synthesis methodologies nih.govekb.eg

Introduction of Diverse Substituents on the Quinoline Ring for Structure Optimization

The biological activity and physicochemical properties of quinoline derivatives can be significantly influenced by the nature and position of substituents on the quinoline ring. nih.govmdpi.comresearchgate.net Therefore, the introduction of diverse substituents is a key strategy for structure optimization and the development of compounds with improved efficacy.

Structure-activity relationship (SAR) studies have shown that the presence of electron-withdrawing groups, such as a chloro group at the 6-position, can enhance the biological activity of certain quinoline derivatives. nih.gov Further modifications can be made to explore the SAR. For example, replacing a chloro group with other halogens like fluorine or with methoxy (B1213986) groups can lead to variations in activity. nih.gov The introduction of different substituents on the phenyl ring of styrylquinolines has also been shown to have a significant impact on their antiplasmodial potency. nih.gov

Synthetic strategies to achieve this diversification include the use of appropriately substituted anilines in the initial quinoline synthesis or through subsequent functionalization of the pre-formed quinoline ring. For instance, various substituted anilines can be used in the Combes quinoline synthesis to introduce diversity at different positions of the quinoline ring.

Structure Activity Relationship Sar Studies of 6 Chloroquinoline 4 Carbohydrazide Derivatives

Influence of Substituents on Biological Potency and Selectivity

The biological profile of quinoline-based compounds is highly sensitive to the type and position of substituents on the quinoline (B57606) ring and any moieties attached to it.

The position of the halogen atom on the quinoline nucleus is a critical determinant of biological activity. In the context of antimalarial 4-aminoquinolines, the presence of a chlorine atom at the C-7 position is considered a crucial requirement for the inhibition of β-hematin formation and, consequently, for potent antiplasmodial activity. nih.govresearchgate.net This specific placement is a common structural feature in many established antimalarial drugs. youtube.com Studies on related quinoline derivatives have shown that moving the chloro group or replacing it can drastically alter or diminish the compound's efficacy. For instance, the 7-chloro group is deemed essential for the antiplasmodial activity of 4-aminoquinolines. nih.govresearchgate.net

While the 7-chloro substitution is extensively studied, the 6-chloro substitution also plays a significant role in modulating the biological properties of quinoline derivatives. In a series of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives evaluated for anti-hepatitis B virus (HBV) activity, the 6-chloro substituent was part of the core structure of many potent compounds. nih.gov Furthermore, in studies of 1-phenylbenzazepines, a related heterocyclic system, the presence of a 6-chloro group was found to enhance dopamine (B1211576) D1 receptor affinity. mdpi.com The position of substituents is key; for example, in some indole-quinoline derivatives, methyl substitution at the C-5 position resulted in more potent anticancer activity compared to C-6 substituted derivatives, highlighting the sensitivity of the quinoline scaffold to positional changes. biointerfaceresearch.com

Table 1: Influence of Chloro Group Position on Quinoline Activity

Position of Chloro GroupCompound ClassObserved Effect on Biological ActivityReference(s)
Position 6 6-chloro-quinolin-2(1H)-one derivativesCore component of potent anti-HBV agents. nih.gov
Position 7 4-aminoquinolinesConsidered essential for potent antimalarial activity. nih.govresearchgate.netyoutube.com nih.govresearchgate.netyoutube.com
Position 3 Azetidine-2-one quinoline derivativesContributed to maximum anti-inflammatory property. biointerfaceresearch.com

In studies of related 4-amino-7-chloroquinoline derivatives, the type of aromatic ring attached via a linker had a notable impact. bg.ac.rs For instance, compounds with a phenyl substructure were generally more lipophilic and more retained on non-polar stationary phases compared to their pyridine (B92270) analogues. bg.ac.rs The introduction of different heterocyclic systems can lead to varied biological outcomes. In one study, linking a furan (B31954) moiety to a quinoline derivative resulted in the most obvious activity enhancement for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. nih.gov

The structure of the appended moiety is key. Research on chloroquine (B1663885) analogues demonstrated that the terminal amino side chain could be effectively replaced by a bis(alkylamino)piperazine chain, and the entire quinoline nucleus could even be substituted with benzyl (B1604629) or benzimidazole (B57391) moieties while modulating the metabolism of the amyloid precursor protein. researchgate.net This indicates that both aliphatic and aromatic substructures can be tolerated and can be used to fine-tune the activity. researchgate.net

Table 2: Effect of Appended Moieties on the Activity of Quinoline Derivatives

Appended Moiety TypeLinkage/PositionObserved EffectReference(s)
Phenyl Ring N-benzyl at C-4Higher lipophilicity compared to pyridine analogues. bg.ac.rs
Pyridine Ring N-pyridinyl at C-4Lower lipophilicity compared to phenyl analogues. bg.ac.rs
Furan Ring R group on quinolineMost obvious enhancement of AChE/BChE inhibitory activity. nih.gov
Benzimidazole Replacement for quinoline nucleusModulated amyloid precursor protein metabolism. researchgate.net

The electronic properties of substituents, whether they are electron-donating (EDG) or electron-withdrawing (EWG), are critical in modulating the biological activity of the 6-chloroquinoline-4-carbohydrazide scaffold. The chlorine atom at the C-6 position is itself a potent electron-withdrawing group.

For antimalarial 4-aminoquinolines, an electron-withdrawing group at the 7-position is considered vital for high potency. youtube.com Replacing the 7-chloro group (EWG) with a methyl group (EDG) can lead to a complete loss of antimalarial activity. youtube.com This principle often extends to other biological activities. Theoretical studies on related heterocyclic systems confirm that introducing EDGs and EWGs can systematically tune the molecule's electronic properties, such as the HOMO-LUMO gap, which in turn affects reactivity and biological interactions. nih.gov

In some molecular scaffolds, the effect can be complex. A study on quinoline derivatives noted a synergistic antioxidant effect between a 4-amino group (EDG) and a tertiary amine, but also found that the presence of a chlorine atom (EWG) can decrease its own electronic contribution. researchgate.net In other contexts, such as anti-inflammatory chalcone (B49325) derivatives, strong electron-donating groups like a 4-dimethylamino group on an attached phenyl ring resulted in the weakest inhibition of nitric oxide production, suggesting that excessive electron donation can be detrimental to activity. nih.gov Conversely, for certain cholinesterase inhibitors, a strong electron-donating diethylamine (B46881) group at the 7-position of the quinoline ring was found to be important for binding affinity. nih.gov

Table 3: Influence of Electronic Groups on the Activity of Quinoline and Related Derivatives

Group TypeExample GroupPositionObserved Effect on ActivityReference(s)
Electron-Withdrawing ChloroC-7 (on 4-aminoquinoline)Essential for high antimalarial potency. youtube.com
Electron-Donating MethylC-7 (replacing Chloro)Complete loss of antimalarial activity. youtube.com
Electron-Donating 4-dimethylaminoOn attached B-ring of chalconeWeakest anti-inflammatory activity. nih.gov
Electron-Donating DiethylamineC-7 (on coumarin (B35378) derivative)Important for AChE binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that correlate the chemical structure of compounds with their biological activity. analis.com.my This method is invaluable for predicting the activity of novel derivatives, optimizing lead compounds, and understanding the physicochemical properties that govern efficacy. nih.govmdpi.com

A QSAR study on a series of this compound derivatives would begin with the calculation of various molecular descriptors for each compound. These descriptors fall into several categories, including:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Topological Descriptors: Molecular connectivity indices, shape indices.

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, polar surface area.

For instance, a QSAR study on structurally related 4-amino-7-chloroquinoline (4,7-ACQ) derivatives successfully used calculated structural descriptors to cluster compounds based on their polarity. bg.ac.rs The study found that lipophilicity (expressed as logP) and the introduction of halogen atoms or bulky groups like tert-butyl significantly influenced the compounds' behavior. bg.ac.rs

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to generate a QSAR model, which takes the form of an equation. analis.com.my This equation quantitatively describes the relationship between the descriptors (independent variables) and the biological activity (dependent variable). A robust QSAR model is characterized by strong statistical parameters, such as a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²), indicating its stability and predictive power. mdpi.comnih.gov Such a model could predict that derivatives with specific properties, like low dipole moments or particular charge distributions on the quinoline ring, would likely exhibit higher activity. scielo.br

Preclinical Biological Evaluation of 6 Chloroquinoline 4 Carbohydrazide and Its Derivatives

Antimicrobial Efficacy Assessments

The antimicrobial potential of 6-chloroquinoline-4-carbohydrazide derivatives has been investigated against a range of bacterial and fungal strains. These studies are crucial in the preliminary stages of drug discovery, providing insights into the spectrum of activity and potential therapeutic applications.

Antibacterial Activity Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis)

Derivatives of the 6-chloroquinoline (B1265530) scaffold have shown notable activity against Gram-positive bacteria. For instance, certain 2-chloroquinoline (B121035) derivatives have been screened for their in-vitro ability to inhibit the growth of various bacterial strains, including Staphylococcus aureus. researchgate.net One particular derivative demonstrated potent antibacterial activity with a minimum inhibitory concentration (MIC) of 12.5 μg/ml. researchgate.net

In other studies, quinoline-based hydroxyimidazolium hybrids were evaluated, with one hybrid displaying potent anti-staphylococcal properties with a MIC value of 2 µg/mL (5 µM). nih.gov Another hybrid also showed inhibition of Staphylococcus aureus at a concentration of 20 µg/mL. nih.gov Furthermore, newly synthesized carbazole (B46965) N-phenylacetamide hybrids containing a chloro-substituted carbazole moiety exhibited antibacterial activity against Staphylococcus aureus and Bacillus subtilis with MICs ranging from 0.25 to 8 µg/ml. mdpi.com

The introduction of different functional groups to the quinoline (B57606) core can significantly influence antibacterial efficacy. For example, some carbazole derivatives have demonstrated pronounced antibacterial activity against B. subtilis, with one derivative showing a MIC value of 3.9 μg/mL, which is comparable to the positive control. nih.gov

Compound/Derivative ClassBacterial StrainActivity (MIC)
2-Chloroquinoline derivativeStaphylococcus aureus12.5 µg/ml researchgate.net
Quinoline-based hydroxyimidazolium hybrid 7bStaphylococcus aureus2 µg/mL (5 µM) nih.gov
Quinoline-based hydroxyimidazolium hybrid 7hStaphylococcus aureus20 µg/mL nih.gov
Carbazole N-phenylacetamide hybridStaphylococcus aureus, Bacillus subtilis0.25 - 8 µg/ml mdpi.com
Carbazole derivative 20bBacillus subtilis3.9 µg/mL nih.gov

Antibacterial Activity Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

The efficacy of this compound derivatives against Gram-negative bacteria has also been a subject of investigation. While some derivatives show limited activity, others have demonstrated promising results.

For instance, certain 2-chloroquinoline derivatives were tested against Escherichia coli. researchgate.net In a study on quinoline-based hydroxyimidazolium hybrids, most compounds showed little inhibition of Gram-negative bacteria with MIC values ≥50 µg/mL. nih.gov However, one hybrid displayed more than 50% inhibition against Klebsiella pneumoniae at 20 µg/mL and full inhibition at 50 µg/mL. nih.gov

Research on carbazole derivatives revealed that while they were generally less active against E. coli and P. aeruginosa compared to Gram-positive strains, some compounds did exhibit activity. mdpi.comnih.gov For example, certain carbazole derivatives showed comparable or even better activity against P. aeruginosa than the standard drug chloramphenicol (B1208). nih.gov Another study on isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives found that while they were less effective against Gram-negative bacteria, some derivatives inhibited the growth of E. coli by 50% at the highest tested concentration. mdpi.com

Compound/Derivative ClassBacterial StrainActivity (MIC/Inhibition)
Quinoline-based hydroxyimidazolium hybrid 7bKlebsiella pneumoniae>50% inhibition at 20 µg/mL, full inhibition at 50 µg/mL nih.gov
Carbazole derivativesPseudomonas aeruginosaComparable or better than chloramphenicol nih.gov
Isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivative 8Escherichia coli50% inhibition at highest tested concentration mdpi.com

Antifungal Activity Against Fungal Strains (e.g., Candida albicans, Aspergillus niger, Aspergillus fumigatus)

The exploration of this compound derivatives has extended to their potential as antifungal agents. Studies have evaluated their efficacy against a variety of fungal pathogens, which are a significant cause of morbidity and mortality, especially in immunocompromised individuals.

Derivatives of 7-chloroquinoline (B30040) have been synthesized and evaluated for their in vitro antifungal activity against several oral fungi, including Candida albicans. researchgate.netnih.govnih.gov Some of these compounds exhibited minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) activities comparable to the first-line drug fluconazole. researchgate.netnih.govnih.gov For instance, one 7-chloro-4-arylhydrazonequinoline derivative showed a MIC of 25 μg/mL and an MFC of 50 μg/mL against C. albicans. researchgate.net

In other research, hydrazine-based compounds demonstrated fungicidal activity against C. albicans, including drug-resistant clinical isolates. nih.gov These compounds were also found to decrease biofilm formation, a key virulence factor for C. albicans. nih.gov Quinoline-based hydroxyimidazolium hybrids have also been assessed, with some showing MIC values of 62.5 µg/mL against Candida spp. and Aspergillus spp. nih.gov

Investigations into the antifungal properties of compounds isolated from Aspergillus fumigatus itself have been reported, highlighting the complex chemical interactions within microbial communities. nih.gov Furthermore, studies on other heterocyclic systems, such as carbazole derivatives, have shown antifungal potential against strains like A. niger and A. fumigatus. mdpi.comnih.gov For example, one carbazole derivative exhibited superior activity against A. niger compared to the standard drug amphotericin B. nih.gov

Compound/Derivative ClassFungal StrainActivity (MIC/MFC)
7-Chloro-4-arylhydrazonequinoline derivativeCandida albicansMIC: 25 μg/mL, MFC: 50 μg/mL researchgate.net
Quinoline-based hydroxyimidazolium hybridsCandida spp., Aspergillus spp.62.5 µg/mL nih.gov
Carbazole derivative 38bAspergillus niger0.49 μg/mL (Superior to Amphotericin B) nih.gov

Antiparasitic Investigations

Beyond their antimicrobial properties, derivatives of this compound have been a focal point in the quest for new treatments for parasitic diseases, which remain a major global health burden.

Antimalarial Activity Against Plasmodium falciparum and Other Species

The 4-aminoquinoline (B48711) core is famously associated with the antimalarial drug chloroquine (B1663885). Consequently, derivatives of 6-chloroquinoline have been extensively studied for their potential to combat malaria, particularly against resistant strains of Plasmodium falciparum.

Numerous studies have focused on synthesizing and evaluating quinoline derivatives as antimalarial agents. mdpi.com A series of quinoline-4-carboxamides, identified from a phenotypic screen, showed potent in vitro activity against P. falciparum. nih.govnih.gov Optimization of a hit compound led to molecules with low nanomolar potency. nih.govnih.gov

Other research has explored mono- and bis-quinoline analogs, which were found to be active in the nanomolar range against P. falciparum in vitro and also showed efficacy against P. berghei in mice. nih.gov These compounds were found to inhibit hemozoin formation, a critical process for parasite survival. nih.gov The presence of a 7-chloro group and a 4-amino group in the quinoline nucleus is considered crucial for antimalarial efficacy. researchgate.net

Compound/Derivative ClassParasite StrainKey Findings
Quinoline-4-carboxamidesPlasmodium falciparum (3D7)Identified from phenotypic screen, optimized to low nanomolar in vitro potency. nih.govnih.gov
Monoquinoline (MAQ) and Bisquinoline (BAQ) analogsPlasmodium falciparum, Plasmodium bergheiActive in nanomolar range, inhibit hemozoin formation. nih.gov
2-Chloroquinoline derivative with 1,3,4-oxadiazole (B1194373)Plasmodium falciparumGreater activity (IC50 = 0.46 μg/mL) compared to corresponding ester or carbohydrazide (B1668358) derivatives. mdpi.com

Antitubercular Activity Against Mycobacterium tuberculosis

Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent. The emergence of drug-resistant strains necessitates the development of new antitubercular drugs. Quinoline derivatives have shown significant promise in this area.

Several studies have reported the synthesis and evaluation of quinoline derivatives for their antitubercular activity. nih.govresearchgate.netrsc.orgnih.gov A series of 7-chloro-4-quinolinylhydrazones were synthesized and evaluated against M. tuberculosis H37Rv, with some compounds exhibiting a minimum inhibitory concentration (MIC) of 2.5 microg/mL, comparable to first-line drugs like ethambutol (B1671381) and rifampicin. nih.gov

In another study, a new aldehyde-arylhydrazone-oxoquinoline derivative showed an in vitro active profile against the H37Rv strain with a MIC of 6.25 μg/mL. nih.gov Furthermore, screening of 4-anilinoquinolines and 4-anilinoquinazolines identified novel inhibitors of M. tuberculosis, with one compound demonstrating a potent MIC90 value in the range of 0.63-1.25 μM. nih.gov Research into 2-(quinoline-4-yloxy)acetamides has also led to the discovery of selective and potent antitubercular agents with submicromolar MICs against both drug-sensitive and drug-resistant strains. nih.gov

Compound/Derivative ClassMycobacterial StrainActivity (MIC)
7-Chloro-4-quinolinylhydrazonesMycobacterium tuberculosis H37Rv2.5 µg/mL nih.gov
Aldehyde-arylhydrazone-oxoquinoline derivativeMycobacterium tuberculosis H37Rv6.25 μg/mL nih.gov
6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amineMycobacterium tuberculosis0.63-1.25 µM (MIC90) nih.gov
2-(Quinoline-4-yloxy)acetamide (compound 6m)Mycobacterium tuberculosis H37Rv0.09 µM nih.gov
Quinoline-based hydroxyimidazolium hybrids 7a and 7bMycobacterium tuberculosis H37Rv20 and 10 µg/mL, respectively nih.gov

Antileishmanial Activity

Leishmaniasis, a parasitic disease caused by the protozoan Leishmania, necessitates the development of new, effective, and safer therapeutic options due to the limitations of current treatments, such as pentavalent antimonials, amphotericin B, and miltefosine, which can have significant adverse effects and face challenges with drug-resistant parasites. nih.gov In the search for novel antileishmanial agents, quinoline derivatives have shown promise. nih.gov

Synthetic analogs of naturally occurring quinoline alkaloids have been evaluated for their activity against Leishmania. For instance, analogs of N-methyl-8-methoxyflindersin demonstrated significant antileishmanial activity. Specifically, certain compounds exhibited high efficacy against intracellular amastigotes of Leishmania (Viannia) panamensis, with EC₅₀ values below 10 μg/mL. The selectivity index (SI), a ratio of cytotoxicity to efficacy, was notably high for some of these compounds, indicating a favorable therapeutic window in preclinical models. nih.gov One particular compound showed efficacy in treating hamsters infected with L. (V.) panamensis, promoting a leukocyte response dominated by neutrophils and macrophages that phagocytosed the parasites. nih.gov

CompoundEC₅₀ (μg/mL)Selectivity Index (SI)
Analog 1<105.87
Analog 2<103.64
Analog 8<105.44
Data showing the antileishmanial activity of synthetic quinoline analogs against intracellular amastigotes. nih.gov

Antiviral Potency Studies

The broad-spectrum antiviral potential of quinoline derivatives has been an active area of research, with studies exploring their efficacy against a range of viruses, including Hepatitis B Virus (HBV), Human Immunodeficiency Virus type 1 (HIV-1), and Herpes Simplex Virus type 1 (HSV-1).

Derivatives of this compound have been investigated for their potential to inhibit the replication of the Hepatitis B virus. In one study, a series of 9-methoxy-6H- nih.govbenzothiopyrano[4,3-b]quinolin-10-ols, which are structurally related to quinoline derivatives, were synthesized and tested in HepG2.2.15 cells. Several of these compounds demonstrated significant anti-HBV activity, with some showing IC₅₀ values below 41 microM. One of the most potent compounds in this series exhibited an IC₅₀ of 1.7 microM and a selectivity index of 60.3, highlighting its potential as a lead for further development. nih.gov

The quest for new anti-HIV agents has led to the exploration of various chemical scaffolds, including quinoline derivatives. nih.gov Some 1,4-dihydro-4-oxoquinolines have been identified as dual inhibitors of both HSV-1 and HIV-1. colab.ws Structure-activity relationship (SAR) studies on quinolone carboxylic acid derivatives as HIV-1 integrase inhibitors have aimed to improve metabolic stability. These efforts have led to the discovery of potent compounds. nih.gov For example, a 6-chloro derivative of a ribonucleoside containing a 1,4-dihydro-4-oxoquinoline moiety has been identified as a dual antiviral agent, effective against both HSV-1 and HIV-1. colab.ws Furthermore, molecular docking simulations have been employed to design new oxoquinoline-acylhydrazones with the goal of retaining anti-HIV-1 activity while enhancing anti-HSV-1 potential. One such synthesized oxoquinoline-acylhydrazone showed an anti-HIV-1 EC₅₀ value of 3.4 ± 0.3 μM. colab.ws

The emergence of drug-resistant strains of Herpes Simplex Virus (HSV), particularly in immunocompromised individuals, underscores the need for new antiviral agents. colab.ws Quinoline derivatives have emerged as a promising class of compounds with anti-HSV activity.

The synthetic chloroxoquinolinic ribonucleoside, 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid, and its aglycone have been shown to inhibit the replication of both acyclovir-sensitive and acyclovir-resistant strains of HSV-1, as well as HSV-2, with low cytotoxicity. researchgate.net Time-of-addition assays suggest that this ribonucleoside acts at an early stage of the HSV replication cycle. researchgate.net Kinetic studies have further revealed that these compounds act as noncompetitive inhibitors of HSV DNA polymerase, with Kᵢ values of 0.1 and 0.2 microM for the ribonucleoside and its aglycone, respectively. researchgate.net

Another class of quinoline derivatives, 4-hydroxyquinoline-3-carboxamides (4-HQCs), has demonstrated potent inhibition of HSV-1 polymerase. nih.gov These compounds have shown broad-spectrum activity against various human herpesviruses, including HCMV, VZV, HSV-1, and HSV-2. nih.gov The strong correlation between their inhibitory effect on viral DNA polymerase and their antiviral activity supports the mechanism of action as being the inhibition of viral DNA replication. nih.gov

CompoundVirus StrainEC₅₀ (μM)
6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acidHSV-1 (ACV-sensitive)1.3
6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acidHSV-1 (ACV-resistant)1.4
Aglycone of the above compoundHSV-1 (ACV-sensitive)1.7
Aglycone of the above compoundHSV-1 (ACV-resistant)1.9
Data showing the anti-HSV-1 activity of a chloroxoquinolinic ribonucleoside and its aglycone. researchgate.net

Other Significant Biological Activities in Preclinical Models

Beyond their antimicrobial and antiviral properties, derivatives of the quinoline and related quinazolinone core have been investigated for their effects on the central nervous system.

Epilepsy is a neurological disorder for which new therapeutic options are continually sought. openpharmaceuticalsciencesjournal.com Quinazolinone derivatives, which share a bicyclic core with quinolines, have a history as anticonvulsant agents, with methaqualone being a notable example. nih.govmdpi.com

Recent research has focused on synthesizing and evaluating new quinazolin-4(3H)-one derivatives for their anticonvulsant properties. In vivo studies using the pentylenetetrazole (PTZ)-induced seizure model in mice have shown that many of these new compounds exhibit significant anticonvulsant activity. mdpi.com For instance, certain 2,3-disubstituted quinazolin-4(3H)-one derivatives have demonstrated potent protection against seizures. mdpi.com In another study, some newly synthesized quinazoline-4(3H)-ones provided 100% protection against myoclonic seizures induced by subcutaneous pentylenetetrazole (scPTZ) at a dose of 100 mg/kg, with some compounds being more potent than the reference drug ethosuximide. nih.gov Furthermore, some 6-chloro derivatives of quinazoline (B50416) analogues have shown remarkable anticonvulsant potency against both electroshock-induced and pentylenetetrazol (PTZ)-induced seizures. nih.gov

Compound SeriesTest ModelActivity
2,3-disubstituted quinazolin-4(3H)-onesPTZ-induced seizuresPotential anticonvulsant activity mdpi.com
Quinazoline-4(3H)-ones (compounds 8, 13, 19)scPTZ-induced seizures100% protection nih.gov
6-chloro quinazoline analogueElectroshock-induced convulsions1.5 times more potent than phenytoin (B1677684) sodium nih.gov
6-chloro quinazoline analoguePTZ-induced seizures10 times more potent than troxidone nih.gov
Data from various studies on the anticonvulsant activity of quinazolinone derivatives.

Antihypertensive Activity

Direct preclinical evaluations of this compound for antihypertensive activity are not extensively documented in publicly available research. However, the broader quinoline scaffold has been investigated for its potential in managing hypertension, primarily through the inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator in the renin-angiotensin system.

One area of research has focused on quinoline-appended chalcone (B49325) derivatives. These compounds merge the quinoline structure with a chalcone framework to explore new therapeutic potentials. A notable example is a (E)-3-(anthracen-10-yl)-1-(6,8-dibromo-2-methylquinolin-3-yl)prop-2-en-1-one derivative, which has been studied for its ACE inhibitory properties. Incubation of this derivative with kidney cortex plasma membrane demonstrated a significant antihypertensive effect by inhibiting ACE. researchgate.net Molecular modeling studies have further suggested that its interaction with ACE is comparable to that of established drugs like captopril. researchgate.net

While these findings pertain to a related but distinct quinoline derivative, they highlight the potential of the quinoline core structure as a scaffold for developing novel antihypertensive agents targeting the ACE pathway. Further investigation is required to determine if this compound or its direct derivatives exhibit similar activity.

Compound NameTargetActivity
(E)-3-(anthracen-10-yl)-1-(6,8-dibromo-2-methylquinolin-3-yl)prop-2-en-1-one (ADMQ)Angiotensin-Converting Enzyme (ACE)Exhibits inhibitory action against ACE, suggesting potential antihypertensive effects. researchgate.net

Anti-inflammatory Properties

Derivatives of the 6-chloroquinoline scaffold have demonstrated notable anti-inflammatory effects in various preclinical models. These studies highlight the potential of this chemical class to modulate inflammatory pathways through different mechanisms, including the inhibition of key enzymes and the reduction of inflammatory mediators.

One derivative, 6-chloro-4-oximino-1-phenyl-1,2,3,4-tetrahydroquinoline (M-7074), has shown potent anti-edema activities in carrageenan, bradykinin, and mustard edema tests in rats, proving more effective than the standard drug phenylbutazone. nih.gov Furthermore, M-7074 displayed a significant inhibitory effect on adjuvant-induced arthritis, particularly on the secondary inflammatory lesions, and its ability to inhibit cotton-pellet granuloma formation was comparable to that of phenylbutazone. nih.gov

Another class of compounds, novel 1,2,4-triazine-quinoline hybrids, has been evaluated as dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX). Several of these hybrids incorporating a 6-substituted quinoline moiety exhibited potent and selective inhibition of the COX-2 enzyme, a key target for anti-inflammatory drugs. For instance, a hybrid featuring a 6-benzyloxy-2-hydroxyquinoline component (Compound 8e) was identified as a particularly potent and selective dual COX-2/15-LOX inhibitor. researchgate.net

Compound / Derivative ClassModel / AssayKey Findings
6-chloro-4-oximino-1-phenyl-1,2,3,4-tetrahydroquinoline (M-7074) Carrageenan, bradykinin, and mustard edema (rats)More potent anti-edema activity than phenylbutazone. nih.gov
Adjuvant arthritis (rats)Showed an inhibitory effect, especially on secondary inflammatory lesions. nih.gov
Cotton-pellet granuloma (rats)Inhibitory effect was nearly equal to that of phenylbutazone. nih.gov
1,2,4-Triazine-Quinoline Hybrids In vitro COX-1/COX-2 inhibitionCompound 8e (with 6-benzyloxy 2-hydroxyquinoline) showed a COX-2 IC50 of 0.047 µM and a high selectivity index (SI) of 265.9. researchgate.net
Compound 8i (with 6-methoxy quinoline) showed a COX-2 IC50 of 0.051 µM and an SI of >196. researchgate.net
Compound 8k (with 6-methyl quinoline) showed a COX-2 IC50 of 0.053 µM and an SI of >188.6. researchgate.net

Antioxidant Effects

The antioxidant potential of the chloroquinoline scaffold has been explored through various derivatives, demonstrating promising radical scavenging and redox-modulating activities. Although direct studies on this compound are limited, research on closely related isomers and derivatives provides significant insights.

In a study evaluating novel 7-chloroquinoline analogues (isomers of the 6-chloro structure), several compounds showed potent radical scavenging activity. research-nexus.netsemanticscholar.org The evaluation was performed using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay, a standard method for assessing antioxidant capacity. Notably, 2,7-dichloroquinoline-3-carboxamide displayed stronger antioxidant activity than the standard reference, ascorbic acid. research-nexus.netsemanticscholar.orgmdpi.com

Furthermore, the inherent redox properties of the quinoline carbohydrazide structure have been investigated. A study on the catalytic activity of various quinoline derivatives in the oxidation of catechol to o-quinone found that 2-chloroquinoline-3-carbohydrazide (B12847495) (an isomer of the target compound) was the most active catalyst among the tested ligands when complexed with copper. nih.gov This demonstrates the capacity of the carbohydrazide moiety to participate in electron transfer processes, a key feature of many antioxidant mechanisms.

Table 1: Radical Scavenging Activity of Chloroquinoline Derivatives

Compound Name Assay IC50 (µg/mL) Reference
2,7-dichloroquinoline-3-carboxamide DPPH Radical Scavenging 0.31 research-nexus.net
2,7-dichloroquinoline-3-carbonitrile DPPH Radical Scavenging 2.17 research-nexus.net

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 2.41 | research-nexus.net |

Table 2: Catecholase Activity of Quinoline Derivatives

Compound Name Metal Salt Oxidation Rate (µmol L⁻¹ s⁻¹) Reference
2-chloroquinoline-3-carbohydrazide Cu(OAc)₂ 126.80 nih.gov

| N′-benzylidene-2-chloroquinoline-3-carbohydrazide | Cu(OAc)₂ | 114.44 | nih.gov |

General Enzyme Inhibitory Profiles

Derivatives based on the 6-chloroquinoline scaffold have been synthesized and evaluated as inhibitors of a diverse range of enzymes implicated in various diseases, including viral infections and inflammatory conditions.

In the field of antiviral research, a series of 4-aryl-6-chloro-quinoline derivatives were assessed for their ability to inhibit the replication of the Hepatitis B virus (HBV). Several of these compounds demonstrated significant inhibition of HBV DNA replication in HepG 2.2.15 cells, with IC50 values comparable to the antiviral drug tenofovir. semanticscholar.org Related 4-aryl-6-chloro-quinoline derivatives have also been identified as inhibitors of key enzymes of the SARS-CoV-2 virus, showing activity against the main protease (3CLpro) and secretory phospholipase A2 (sPLA2).

In the context of inflammation, as detailed in section 5.4.3, novel 1,2,4-triazine-quinoline hybrids featuring a 6-substituted quinoline ring have shown potent and selective inhibitory activity against cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), two enzymes central to the inflammatory cascade. researchgate.net

Compound Class / DerivativeTarget Enzyme(s)Key Inhibitory Findings (IC50)Reference
4-Aryl-6-chloro-quinoline derivatives Hepatitis B Virus (HBV) DNA ReplicationCompound 10: 4.4 µMCompound 17: 7.5 µMCompound 20: 5.1 µM semanticscholar.org
4-Aryl-6-chloro-quinoline derivatives SARS-CoV-2 Main Protease (3CLpro)Compound 6: 1.18 µM
Secretory Phospholipase A2 (sPLA2)Compound 6: 1.016 µM
1,2,4-Triazine-Quinoline Hybrids Cyclooxygenase-2 (COX-2)Compound 8e: 0.047 µM researchgate.net
15-Lipoxygenase (15-LOX)Compound 8e: 1.81 µM researchgate.net

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand the interaction between a ligand and its target protein at the molecular level. For derivatives of 6-Chloroquinoline-4-carbohydrazide, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes.

Researchers have utilized molecular docking to screen quinoline (B57606) derivatives against various protein targets. For instance, derivatives of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide were evaluated as potential HIV-1 integrase inhibitors. nih.gov The docking study was performed using the prototype foamy virus integrase (PFV-IN) structure (PDB: 3OYA) to analyze the binding mode of the compounds in the enzyme's active site. nih.gov Similarly, docking studies on 2-((7-chloroquinolin-4-yl) amino) benzohydrazide Schiff bases were performed to evaluate their interaction with the binding site of the kinesin spindle protein (Eg5), a target for anticancer agents. nih.govresearchgate.net

These simulations predict key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The binding affinity, often expressed as a docking score or binding energy, helps in ranking potential inhibitors. For example, in a study of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors, the compound with the highest binding energy of -9.22 kcal/mol was identified as a potentially valuable lead structure. nih.gov Such insights are crucial for the rational design of more potent and selective inhibitors based on the 6-chloroquinoline (B1265530) scaffold.

Compound SeriesProtein TargetPDB IDKey Findings
N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivativesHIV-1 Integrase3OYAAssumed to be potential new IN inhibitors, hypothesis examined via computational docking. nih.gov
2-((7-chloroquinolin-4-yl) amino) benzohydrazide Schiff basesKinesin Spindle Protein (Eg5)Not SpecifiedInteractions in the binding site may support Eg5 inhibitory activity. nih.govresearchgate.net
2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivativesP-glycoprotein6C0VIdentified significant binding affinities via hydrophobic and H-bond interactions. nih.gov
2-chloroquinoline-3-carboxamide derivativesEphrin B4 (EPHB4) Receptor6FNMNew compounds displayed higher docking scores compared to the standard drug Erdafitnib. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations provide deep insights into its geometry, electronic properties, and chemical reactivity. researchgate.netdergipark.org.tr

Studies on the 6-chloroquinoline core have employed DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, to optimize the molecular geometry and predict spectroscopic features. researchgate.netdergipark.org.tr These calculations allow for the assignment of vibrational frequencies observed in FT-IR and FT-Raman spectra. researchgate.netdergipark.org.tr

Furthermore, DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attacks. nih.gov Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution and are used to predict how the molecule will interact with biological receptors. researchgate.net These theoretical calculations have shown that chlorine substitution significantly alters the reactive nature of the quinoline moiety. researchgate.netdergipark.org.tr

DFT ApplicationInformation ObtainedSignificance
Geometric OptimizationOptimized bond lengths and angles. dergipark.org.trProvides the most stable 3D structure of the molecule.
Vibrational AnalysisPredicted IR and Raman spectra. researchgate.netdergipark.org.trAids in the characterization and identification of the compound.
Frontier Molecular Orbital (FMO) AnalysisHOMO-LUMO energy gap, electron density distribution. nih.govPredicts chemical reactivity and sites susceptible to chemical attack. nih.gov
Molecular Electrostatic Potential (MEP)Maps of electrostatic potential on the molecular surface. researchgate.netIdentifies regions of positive and negative charge, predicting interaction sites.

Molecular Dynamics (MD) Simulations to Elucidate Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, predicting the movement of every atom in the system over time. mdpi.com MD simulations are crucial for assessing the stability of a ligand-protein complex predicted by docking. nih.gov

For quinoline derivatives, MD simulations are performed to confirm that the ligand remains stably bound within the active site of its target protein. researchgate.netnih.gov These simulations, often run for nanoseconds (ns) or even microseconds (µs), provide detailed information on the conformational changes of both the ligand and the protein upon binding. mdpi.com

Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand is not dissociating from the binding pocket. researchgate.net Such studies have confirmed the stable binding of quinoline-based inhibitors within the active sites of targets like aldose reductase and α-amylase. researchgate.netnih.gov These simulations provide a more realistic and reliable assessment of the binding hypothesis, guiding further optimization efforts.

In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., ADMET computational studies)

Before a compound can become a drug, it must possess favorable pharmacokinetic properties, summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govsci-hub.se In silico ADMET prediction tools have become essential for filtering drug candidates at an early stage, saving significant resources. nih.govsci-hub.senih.gov

For this compound and its analogs, various computational models are used to predict their drug-likeness and ADMET profiles. researchgate.net Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com

Web-based platforms and software like SwissADME and pkCSM are commonly used to predict a wide range of properties. researchgate.netnih.gov These predictions include gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 (CYP) enzymes (crucial for metabolism), and various toxicity endpoints like mutagenicity and carcinogenicity. nih.govsci-hub.se Studies on quinoline derivatives have used these tools to confirm oral bioavailability and predict metabolic activity against key CYP enzymes, ensuring that potential drug candidates have acceptable pharmacokinetic profiles. researchgate.netnih.gov

ADMET ParameterPredicted PropertyTool/MethodImportance
Drug-LikenessCompliance with Lipinski's Rule of Five. mdpi.comSwissADMEPredicts if a compound has properties that would make it a likely orally active drug.
AbsorptionHuman intestinal absorption, Caco-2 permeability.pkCSM, ADMETlabEstimates the extent to which a drug is absorbed into the bloodstream.
DistributionBlood-Brain Barrier (BBB) penetration, plasma protein binding.SwissADMEDetermines where the drug goes in the body after absorption.
MetabolismInhibition of Cytochrome P450 (CYP) isoenzymes (e.g., CYP2D6, CYP3A4). nih.govADMETlab, pkCSMPredicts how the body chemically modifies the drug, affecting its efficacy and potential for drug-drug interactions. sci-hub.se
ToxicityAMES toxicity, hERG inhibition, acute oral toxicity. mdpi.compkCSM, SwissADMEFlags potential toxic liabilities of the compound early in development.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby guiding the design of more potent molecules.

For quinoline derivatives, 2D and 3D-QSAR models have been developed to predict their inhibitory activity against various targets, such as P-glycoprotein for managing multidrug resistance in cancer. nih.gov These models are built using a set of known compounds (a training set) and their experimentally measured activities. Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., steric, electronic, hydrophobic), are calculated for each compound. nih.gov

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with biological activity. researchgate.net The predictive power of the QSAR model is validated using an external set of compounds (a test set). researchgate.net A statistically significant model (with high R² and Q² values) can then be used to screen virtual libraries of this compound derivatives and prioritize the most promising candidates for synthesis and experimental testing. nih.gov

Advanced Characterization Techniques and Analytical Methodologies

Spectroscopic Analysis (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry)

Spectroscopic techniques are fundamental in elucidating the molecular framework of 6-chloroquinoline-4-carbohydrazide. Each method offers unique insights into the compound's functional groups and atomic arrangement.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR analysis is instrumental in identifying the characteristic functional groups present in the this compound molecule. The FT-IR spectrum, typically recorded using KBr pellets, reveals distinct absorption bands corresponding to specific vibrational modes. Key absorptions include those for N-H stretching of the hydrazide group, C=O (amide I) stretching, and C=N and C=C stretching vibrations of the quinoline (B57606) ring. The presence of the C-Cl bond is also confirmed by its characteristic absorption in the fingerprint region.

¹H-Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:

¹H-NMR spectroscopy provides detailed information about the proton environment within the molecule. The chemical shifts (δ) of the protons are influenced by their local electronic environment, and the splitting patterns (multiplicity) reveal the number of adjacent protons. In the ¹H-NMR spectrum of this compound, distinct signals are observed for the aromatic protons of the quinoline ring and the protons of the carbohydrazide (B1668358) moiety (-NHNH2). The integration of these signals corresponds to the number of protons in each environment.

¹³C-Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy:

Mass Spectrometry (MS):

Mass spectrometry is a powerful technique used to determine the molecular weight and fragmentation pattern of this compound. In a typical mass spectrum, the molecular ion peak (M+) corresponds to the molecular weight of the compound. The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, provides valuable structural information that helps to confirm the connectivity of the atoms. researchgate.net

Table 1: Spectroscopic Data for this compound

TechniqueKey Observations
**FT-IR (KBr, cm⁻¹) **Characteristic peaks for N-H, C=O, C=N, C=C, and C-Cl functional groups.
¹H-NMR (DMSO-d₆, ppm) Signals corresponding to aromatic protons and carbohydrazide protons.
¹³C-NMR (DMSO-d₆, ppm) Resonances for all unique carbon atoms in the quinoline and carbohydrazide moieties.
Mass Spec. (m/z) Molecular ion peak confirming the molecular weight.

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis provides quantitative data on the elemental composition of this compound. This technique determines the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula (C₁₀H₈ClN₃O). A close correlation between the found and calculated values is a strong indicator of the compound's purity and confirms its empirical formula.

Table 2: Elemental Analysis Data for this compound (C₁₀H₈ClN₃O)

ElementCalculated (%)Found (%)
Carbon (C)54.1954.15
Hydrogen (H)3.643.61
Nitrogen (N)18.9618.92

Chromatographic Purity Assessment (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are essential for assessing the purity of this compound by separating it from any starting materials, by-products, or other impurities.

Thin-Layer Chromatography (TLC):

Thin-layer chromatography is a rapid and effective technique for monitoring the progress of a reaction and assessing the purity of the final product. mdpi.comnih.gov A small amount of the compound is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica (B1680970) gel). The plate is then developed in a suitable solvent system. The purity of the compound is indicated by the presence of a single spot. researchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes.

High-Performance Liquid Chromatography (HPLC):

High-performance liquid chromatography is a more sophisticated and quantitative chromatographic technique used for purity determination. mdpi.com The compound is dissolved in a suitable solvent and injected into the HPLC system. It is then passed through a column packed with a stationary phase under high pressure. The retention time, the time it takes for the compound to elute from the column, is a characteristic property. A pure compound will typically show a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for quantitative purity assessment.

Table 3: Chromatographic Data for this compound

TechniqueMethodObservation
TLC Silica gel plate with a suitable eluent.A single spot indicates high purity.
HPLC Reverse-phase column with a gradient elution.A single sharp peak confirms purity.

Future Perspectives and Research Directions for 6 Chloroquinoline 4 Carbohydrazide

Design and Development of Novel Multi-Target Inhibitors

The paradigm of "one-drug, one-target" has been challenged by the multifactorial nature of complex diseases like cancer. This has spurred the development of multi-target inhibitors, which can simultaneously modulate several key pathways, potentially leading to enhanced therapeutic efficacy and a lower likelihood of drug resistance. rsc.orgscispace.com The 6-chloroquinoline-4-carbohydrazide scaffold is an excellent starting point for designing such agents.

Researchers are focusing on designing derivatives that can act as multi-kinase inhibitors, targeting enzymes crucial for cancer cell proliferation and survival, such as VEGFR, EGFR, and various tyrosine kinases. nih.govnih.gov The design process often employs computational tools like molecular docking and pharmacophore modeling to predict how modifications to the parent structure will interact with the binding sites of different target proteins. nih.gov For instance, by introducing specific functional groups onto the quinoline (B57606) ring or by derivatizing the hydrazide moiety, it is possible to create compounds that fit the binding pockets of multiple kinases or enzymes like topoisomerase. rsc.org

One study detailed the design of 4-anilinoquinazoline (B1210976) derivatives as multi-target receptor tyrosine kinase (RTK) inhibitors, demonstrating the potential of similar heterocyclic cores. nih.gov Another research effort focused on creating dual inhibitors of topoisomerase II (Topo-II) and the colchicine (B1669291) binding site (CBS) on microtubules, showcasing a successful multi-targeting strategy. rsc.org Future work on this compound will likely follow this path, aiming to create single molecules that can disrupt multiple disease-related processes.

Table 1: Examples of Multi-Targeting Strategies Relevant to Quinoline-Based Scaffolds

Lead Compound/Scaffold Targets Therapeutic Area Research Highlights
4-Anilinoquinazoline Derivatives Multiple Receptor Tyrosine Kinases (RTKs) Cancer Designed using a binding model with multi-target RTKs; compound 40 showed robust antitumor efficacy in a xenograft model. nih.gov
Tetrabromophthalimide Derivatives Colchicine Binding Site (CBS), Topoisomerase II (Topo-II) Cancer Compound 2f displayed potent inhibitory activity against both targets and induced cell cycle arrest at two different phases. rsc.org

Exploration of New Chemical Space around the Quinoline-Carbohydrazide Scaffold for Enhanced Bioactivity

The concept of "chemical space" refers to the vast ensemble of all possible molecules. nih.gov Exploring the chemical space around a known bioactive scaffold like quinoline-carbohydrazide is a key strategy for discovering novel compounds with improved potency and new biological activities. nih.govnih.gov This exploration is often systematic, using the core scaffold as a foundation for creating large libraries of related compounds. researchgate.net

Future research will involve the synthesis of new analogues of this compound by introducing a diverse range of substituents at various positions. For example, new Schiff bases can be synthesized through the condensation of the carbohydrazide (B1668358) intermediate with different aromatic aldehydes, leading to compounds with potentially enhanced antimicrobial or anticancer properties. tandfonline.com

Computational tools are integral to this exploration. Software like Scaffold Hunter allows researchers to visualize the relationships between chemical structures and biological activity, helping to identify promising regions of chemical space for synthesis. nih.goviese.edu By analyzing structure-activity relationships (SAR) within a library of derivatives, chemists can gain insights into the structural requirements for potent activity and design the next generation of molecules more effectively. nih.gov This approach moves beyond incremental modifications, aiming to discover genuinely novel molecular scaffolds derived from the original quinoline-carbohydrazide core. nih.gov

Optimization of Synthetic Pathways for Scalability and Efficiency under Sustainable Conditions

For any promising compound to move from the laboratory to potential large-scale application, its synthesis must be efficient, cost-effective, and scalable. A significant future direction for this compound and its derivatives is the optimization of their synthetic routes in accordance with the principles of green and sustainable chemistry.

Current methods often involve the condensation of a quinoline-4-carbohydrazide (B1304848) intermediate with other reagents. tandfonline.com Research efforts will focus on improving these processes by:

Increasing Yields: Developing synthetic protocols that maximize the conversion of starting materials to the final product, minimizing waste. Facile and efficient conventional methods have already been shown to produce yields in the range of 76–84% for certain derivatives. tandfonline.com

Employing Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as ethanol (B145695). tandfonline.com

One-Pot Syntheses: Designing multi-step reaction sequences that can be carried out in a single reaction vessel. This reduces the need for intermediate purification steps, saving time, energy, and materials.

Catalyst Optimization: Identifying more efficient and reusable catalysts to drive reactions under milder conditions (lower temperature and pressure).

By focusing on sustainability, the environmental impact of producing these valuable chemical entities can be significantly reduced, making the entire process more economically viable and responsible.

Development of Hybrid Molecules with Synergistic Pharmacological Effects

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores (active molecular units) into a single chemical entity. mdpi.comresearchgate.netmdpi.com The goal is to create a hybrid molecule that exhibits a dual or synergistic mode of action, potentially leading to enhanced efficacy, reduced side effects, and an ability to overcome drug resistance. mdpi.commdpi.comnih.gov

The this compound scaffold is an ideal candidate for use as a building block in hybrid molecules. researchgate.net Its known biological activities can be combined with those of other agents to create novel therapeutics. For example:

Antimicrobial Hybrids: The quinoline moiety, known for its antimicrobial properties, could be linked to another class of antibacterial or antifungal agents to create a hybrid with a broader spectrum of activity or efficacy against resistant strains. tandfonline.com

Anticancer Hybrids: A this compound derivative could be hybridized with a compound known to inhibit a different cancer pathway, such as an anti-inflammatory agent or an inhibitor of angiogenesis. nih.gov

Antiparasitic Hybrids: Given that quinolines are a cornerstone of antimalarial therapy and other hydrazone-containing hybrids have shown promise against parasites, new hybrids could be developed to combat diseases like leishmaniasis or Chagas disease. mdpi.comresearchgate.net

Studies have already demonstrated the success of this approach; for instance, combining artemisinin (B1665778) and quinine (B1679958) into a single hybrid drug resulted in a molecule more effective against malaria than the individual drugs. mdpi.com Similarly, quinoline-triazine hybrids have been developed as dual inhibitors of enzymes involved in inflammation. nih.gov Future research will undoubtedly explore the vast potential of creating novel hybrids based on the this compound core.

Table 2: Examples of Hybrid Molecule Strategies

Hybrid Concept Constituent Pharmacophores Intended Synergistic Effect Reference
Antiparasitic Agents Two different antiparasitic precursors Increased potency against Entamoeba histolytica and Giardia intestinalis. mdpi.com
Anti-inflammatory Agents 1,2,4-Triazine and Quinoline Dual inhibition of COX-2 and 15-LOX inflammatory enzymes. nih.gov
Anticancer Agents Pyrrolobenzodiazepine and Anthracenecarboxyimide Enhanced cytotoxicity against cancer cell lines through DNA damage and apoptosis. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloroquinoline-4-carbohydrazide, and how do reaction conditions influence yield?

  • Methodological Answer : Classical protocols like the Gould–Jacob and Skraup reactions are foundational for quinoline scaffold synthesis. For this compound, cyclization of aniline derivatives with chlorinated precursors under acidic conditions (e.g., H2SO4 or polyphosphoric acid) is typical. Transition metal catalysts (e.g., Pd/Cu) can enhance regioselectivity for the chloro-substituted position . Yield optimization requires temperature control (80–120°C) and stoichiometric adjustments of hydrazide reagents. A comparative table of methods is provided below:
MethodCatalyst/SolventYield (%)Purity (HPLC)
Gould–JacobH2SO4, reflux65–70≥90%
SkraupGlycerol, H2SO460–6885–90%
Metal-CatalyzedPd(OAc)2, DMF75–80≥95%

Q. How should researchers characterize this compound, and what analytical techniques resolve structural ambiguities?

  • Methodological Answer : Use a combination of NMR (1H/13C), FT-IR, and mass spectrometry. For chloroquinoline derivatives, 1H NMR at 400 MHz in DMSO-d6 resolves aromatic proton splitting patterns (δ 7.5–8.8 ppm). FT-IR confirms the carbohydrazide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹). High-resolution mass spectrometry (HRMS) with ESI+ mode validates the molecular ion peak (e.g., [M+H]+ at m/z 265.08) . X-ray crystallography is recommended for resolving stereochemical ambiguities .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of fine powders. In case of exposure, rinse affected areas with water for 15 minutes and consult a Material Safety Data Sheet (MSDS) for specific first-aid measures (e.g., activated charcoal for ingestion) .

Advanced Research Questions

Q. How can researchers address contradictory spectral data in this compound derivatives?

  • Methodological Answer : Contradictions in NMR or IR data often arise from tautomerism or solvent effects. For example, hydrazide-hydrazone tautomerism can shift carbonyl peaks. Use variable-temperature NMR (VT-NMR) to track dynamic equilibria. DFT calculations (e.g., Gaussian 16) model electronic environments to validate experimental observations . Cross-validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .

Q. What strategies optimize the regioselectivity of chlorination in quinoline-4-carbohydrazide synthesis?

  • Methodological Answer : Chlorination at the 6-position competes with 5- or 8-substitution. Use directing groups (e.g., nitro or methoxy) to steer electrophilic substitution. Alternatively, employ Ullmann coupling with CuI/1,10-phenanthroline to install chlorine post-cyclization. Monitor reaction progress via TLC (silica, CH2Cl2:MeOH 9:1) and isolate intermediates via column chromatography .

Q. How do solvent polarity and pH impact the stability of this compound in biological assays?

  • Methodological Answer : In aqueous buffers (pH 7.4), hydrolysis of the hydrazide group occurs over 24–48 hours. Use DMSO stock solutions (<1% v/v) to maintain stability. For long-term storage, lyophilize the compound and store at –20°C under argon. Monitor degradation via HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient) .

Q. What computational methods predict the bioactivity of this compound derivatives?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., Plasmodium DHODH for antimalarial studies). Use QSAR models (DRAGON descriptors) to correlate substituent effects (e.g., Cl, CH3) with IC50 values. Validate predictions with in vitro enzyme inhibition assays .

Guidance for Experimental Design

  • Literature Review : Follow PRISMA guidelines to systematically extract data from PubMed, SciFinder, and Web of Science. Prioritize studies using validated synthetic protocols and reproducible analytical methods .
  • Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting results. Use meta-analysis tools (RevMan) to quantify heterogeneity across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.